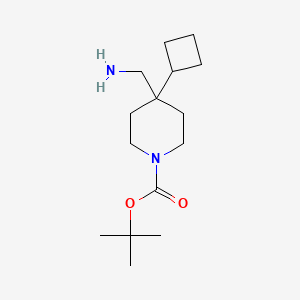

Tert-butyl (5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

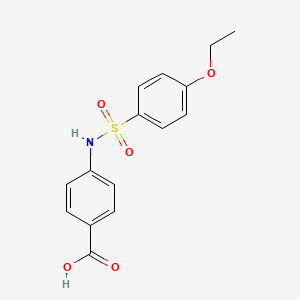

“Tert-butyl (5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate” is an organic compound that contains a tert-butyl group . The tert-butyl group is a simple hydrocarbon moiety that has unique reactivity patterns due to its crowded structure . It is used in various chemical transformations and has relevance in biosynthetic and biodegradation pathways .

Synthesis Analysis

Tert-butyl esters, including “Tert-butyl (5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate”, find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .Molecular Structure Analysis

The molecular structure of “Tert-butyl (5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate” is characterized by the presence of a tert-butyl group . This group is a simple hydrocarbon moiety that has unique reactivity patterns due to its crowded structure .Chemical Reactions Analysis

The tert-butyl group in “Tert-butyl (5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate” has unique reactivity patterns . It is used in various chemical transformations . For example, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl (5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate” are influenced by the presence of the tert-butyl group . This group has unique reactivity patterns due to its crowded structure .科学的研究の応用

- Tertiary butyl esters play a crucial role in synthetic organic chemistry. Researchers have developed a straightforward method for introducing the tert-butoxycarbonyl (Boc) group directly into various organic compounds using flow microreactor systems . This approach is more efficient, versatile, and sustainable compared to traditional batch methods.

- A novel protocol enables the synthesis of tert-butyl esters from benzyl cyanides and tert-butyl hydroperoxide in a single pot. This metal-free process involves Csp3–H bond oxidation , C–CN bond cleavage , and C–O bond formation . Such transformations are valuable in drug discovery and fine chemical synthesis.

- Tert-butyl hydroperoxide (TBHP) and tert-butyl peroxide are important reagents in organic synthesis. Their optical characteristics, especially the quaternary branching at the ends of their molecular chains, have been studied extensively . Understanding their behavior contributes to safer handling and efficient utilization.

Organic Synthesis and Tert-Butyl Ester Formation

C–H Bond Activation and C–O Bond Formation

Hydroperoxide and Peroxide Chemistry

作用機序

The mechanism of action of “Tert-butyl (5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate” is largely determined by the unique reactivity pattern of the tert-butyl group . This group is used in various chemical transformations and has relevance in biosynthetic and biodegradation pathways .

将来の方向性

特性

IUPAC Name |

tert-butyl (5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-6-8(7-13)15-11(12,4)5/h8,13H,6-7H2,1-5H3/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTUWPKYSVRQPJ-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(CC(O1)CO)C(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N(C[C@H](O1)CO)C(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2412586.png)

![Ethyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2412590.png)

![2-Oxaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B2412591.png)

![N-cyclohexyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2412597.png)

![4-fluoro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2412601.png)

![9-(4-bromophenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2412602.png)